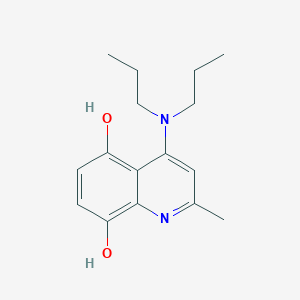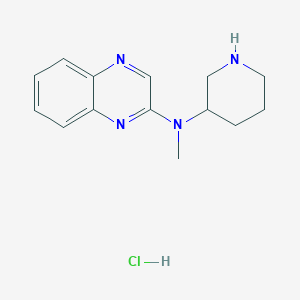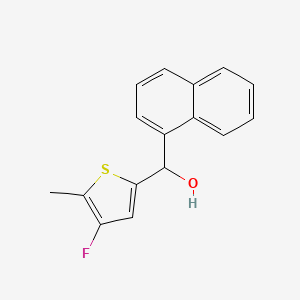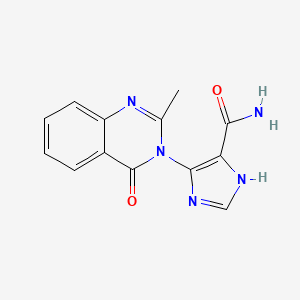
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-Methyl-4-oxoquinazoline: This intermediate is synthesized by refluxing methyl anthranilate with acetic anhydride in the presence of pyridine, followed by treatment with hydrazine hydrate.
Formation of 2-Methyl-4-oxoquinazolin-3-ylamine: The intermediate is then treated with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) using dimethylformamide (DMF) as the solvent.
Formation of this compound: The final compound is obtained by reacting the intermediate with various aliphatic and aromatic amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization, chromatography, and spectroscopic analysis to confirm the structure and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinazoline derivatives with reduced functional groups.
科学的研究の応用
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
類似化合物との比較
Similar Compounds
2-Methyl-4-oxoquinazolin-3-ylamine: A precursor in the synthesis of the target compound, known for its biological activities.
2-Methyl-4-oxo-3H-quinazoline-3-acetate: Another quinazolinone derivative with potential therapeutic applications.
Uniqueness
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its imidazole and quinazolinone moieties contribute to its versatility and effectiveness in various scientific research fields.
特性
CAS番号 |
91621-10-2 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC名 |
4-(2-methyl-4-oxoquinazolin-3-yl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-7-17-9-5-3-2-4-8(9)13(20)18(7)12-10(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,15,16) |
InChIキー |
KRFVLAQHIFTSAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(NC=N3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


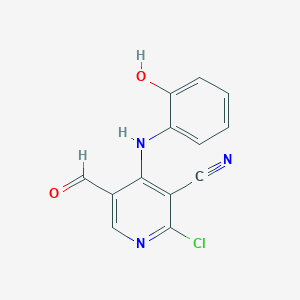
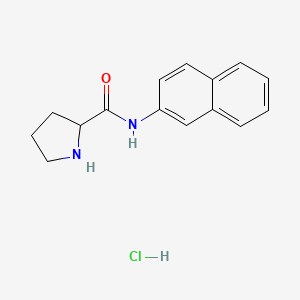
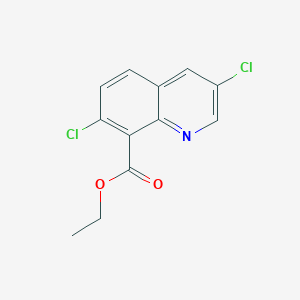
![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)


![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)

